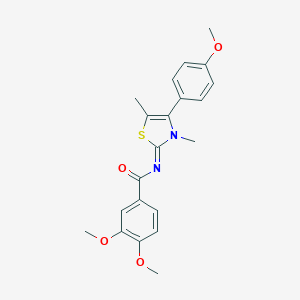
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMDBTD, and it has a molecular formula of C24H26N2O3S.
Mechanism of Action
The mechanism of action of DMDBTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. DMDBTD has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDBTD has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cell survival and growth. DMDBTD has also been found to have neuroprotective effects, which may be due to its ability to modulate oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of DMDBTD for lab experiments is its potent activity against cancer cells and bacterial strains, which makes it a useful tool for studying these conditions. However, one limitation of DMDBTD is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on DMDBTD, including further studies on its mechanism of action, its potential applications in cancer and neurodegenerative disease treatment, and its antimicrobial activity. Other potential future directions include the development of more efficient synthesis methods for DMDBTD and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
DMDBTD can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by reaction with 2,3-dimethyl-1,4-naphthoquinone. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to produce DMDBTD.
Scientific Research Applications
DMDBTD has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, DMDBTD has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, DMDBTD has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity research, DMDBTD has been found to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-19(14-6-9-16(25-3)10-7-14)23(2)21(28-13)22-20(24)15-8-11-17(26-4)18(12-15)27-5/h6-12H,1-5H3 |
InChI Key |
HYLCTNDAZFHFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-cyclopentyl-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305187.png)
![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)